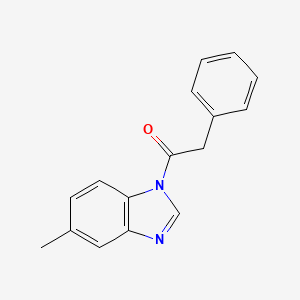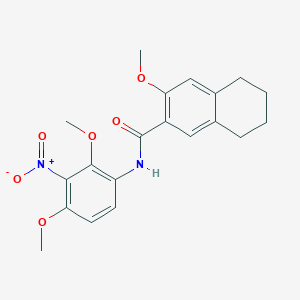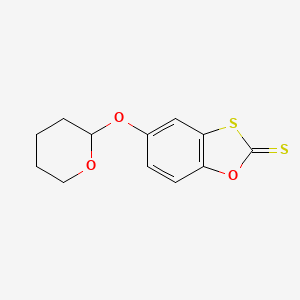![molecular formula C13H24N4O4S2 B8044558 tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate](/img/structure/B8044558.png)
tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate is an intricate and significant organic compound. Its unique structure comprises a thiazole ring, a dimethylsulfamoyl group, and a tert-butyl carbamate moiety, making it an interesting subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate typically involves multiple steps:
Formation of the Thiazole Ring: : The thiazole core can be synthesized through a cyclization reaction involving a suitable thiourea and an alpha-halo ketone under mild heating conditions.
Introduction of the Dimethylsulfamoyl Group: : This functional group is typically introduced through a nucleophilic substitution reaction, where a suitable sulfamoyl chloride reacts with a precursor compound of the thiazole ring.
Formation of the Carbamate Linkage: : The final step involves the coupling of the thiazole derivative with tert-butyl N-carbamoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
While laboratory synthesis is focused on small-scale reactions, industrial production may involve optimized and scaled-up methods, such as:
Continuous Flow Chemistry: : For efficient handling of reactions under controlled conditions.
Catalytic Processes: : Utilizing catalysts to increase yield and reduce reaction times.
Purification Techniques: : Advanced chromatography and crystallization methods for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate can undergo oxidation, potentially modifying its thiazole ring or sulfamoyl groups.
Reduction: : Reduction reactions can target the carbamate or sulfamoyl groups, leading to various intermediates.
Substitution: : Both electrophilic and nucleophilic substitution reactions are possible, altering various functional groups attached to the thiazole ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Bases: : Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation Products: : Depending on the conditions, products may include sulfoxides or sulfones.
Reduction Products: : Carbamates or thiols, among others.
Substitution Products: : Variations depend on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: : As a ligand or intermediate in catalytic cycles.
Synthesis: : As a building block for complex molecules.
Biology
Enzyme Inhibition:
Biochemical Assays: : Useful in designing assays for detecting biochemical activities.
Medicine
Drug Development: : Potential lead compound for developing new pharmaceuticals.
Therapeutic Agents: : Exploration of its efficacy in therapeutic contexts.
Industry
Material Science: : Used in the synthesis of polymers and advanced materials.
Mechanism of Action
The compound’s mechanism of action often involves interactions with biological macromolecules:
Molecular Targets: : Enzymes, receptors, or other proteins.
Pathways: : May involve binding to active sites or allosteric sites, leading to inhibition or activation of target proteins.
Comparison with Similar Compounds
Similar Compounds
tert-butyl N-[2-(methylamino)ethyl]carbamate: : Shares the carbamate linkage but lacks the thiazole ring.
5-(dimethylsulfamoyl)-4-methyl-1,3-thiazole derivatives: : Compounds with similar core structures but different substituents.
Uniqueness
Tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate stands out due to its combination of a thiazole ring, dimethylsulfamoyl group, and carbamate linkage. This unique structure allows it to interact with a diverse range of molecular targets and undergo various chemical transformations, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[2-[[5-(dimethylsulfamoyl)-4-methyl-1,3-thiazol-2-yl]amino]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O4S2/c1-9-10(23(19,20)17(5)6)22-11(16-9)14-7-8-15-12(18)21-13(2,3)4/h7-8H2,1-6H3,(H,14,16)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLLNOTYFIFBNNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NCCNC(=O)OC(C)(C)C)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(dimethylamino)butan-2-yl-methylamino]-N,4-dimethyl-1,3-thiazole-5-sulfonamide](/img/structure/B8044482.png)
![N-[2-(2-methoxyethoxy)ethyl]-N-(2-methoxyethyl)-3-methylaniline](/img/structure/B8044501.png)
![N-[4-[5-(4-acetamidophenyl)-1,3,4-oxadiazol-2-yl]phenyl]acetamide](/img/structure/B8044504.png)
![1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole](/img/structure/B8044513.png)

![5,6-Difluoro-9-oxo-3-oxa-12-thia-14-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(13),4(15),5,7,10-pentaene-10-carboxylic acid](/img/structure/B8044531.png)
![Ethyl 7,8-difluoro-1-methyl-5-oxo-[1,3]thiazolo[3,2-a]quinoline-4-carboxylate](/img/structure/B8044535.png)
![N-[5-(dimethylsulfamoyl)-4-ethyl-1,3-thiazol-2-yl]acetamide](/img/structure/B8044546.png)
![4-[Methylsulfanyl(morpholin-4-yl)methylidene]-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B8044549.png)

![(Z)-1-[4-(1,3-dioxolan-2-yl)phenyl]-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-one](/img/structure/B8044566.png)
![3-[4-[2-[4-(2-Cyanoethoxy)phenyl]propan-2-yl]phenoxy]propanenitrile](/img/structure/B8044573.png)

